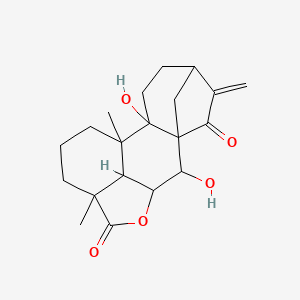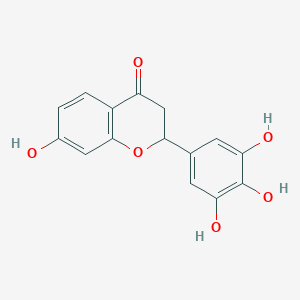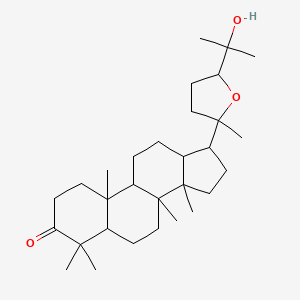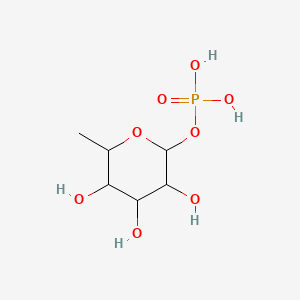
2-acetamido-4-methyl-N-(3-triethoxysilylpropyl)pentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-acetamido-4-methyl-N-(3-triethoxysilylpropyl)pentanamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an acetamido group, a methyl group, and a triethoxysilylpropyl group. These functional groups contribute to its reactivity and versatility in chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetamido-4-methyl-N-(3-triethoxysilylpropyl)pentanamide typically involves multiple steps. One common method includes the reaction of 2-acetamido-4-methylpentanoic acid with 3-aminopropyltriethoxysilane under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and reaction time, as well as purification steps such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-acetamido-4-methyl-N-(3-triethoxysilylpropyl)pentanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The triethoxysilyl group can participate in substitution reactions, where the ethoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles can be used to replace the ethoxy groups in the triethoxysilyl group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-acetamido-4-methyl-N-(3-triethoxysilylpropyl)pentanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of advanced materials, including coatings and adhesives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[3-(triethoxysilyl)propyl]-4,5-dihydroimidazole: Similar in structure but contains an imidazole ring instead of the acetamido and methyl groups.
2-acetamido-4-methylthiazole: Contains a thiazole ring and is used in different applications.
Uniqueness
2-acetamido-4-methyl-N-(3-triethoxysilylpropyl)pentanamide is unique due to its combination of functional groups, which provide a balance of reactivity and stability. This makes it suitable for a wide range of applications, from chemical synthesis to biological research.
Eigenschaften
Molekularformel |
C17H36N2O5Si |
|---|---|
Molekulargewicht |
376.6 g/mol |
IUPAC-Name |
2-acetamido-4-methyl-N-(3-triethoxysilylpropyl)pentanamide |
InChI |
InChI=1S/C17H36N2O5Si/c1-7-22-25(23-8-2,24-9-3)12-10-11-18-17(21)16(13-14(4)5)19-15(6)20/h14,16H,7-13H2,1-6H3,(H,18,21)(H,19,20) |
InChI-Schlüssel |
QFPUYYCUPICGNB-UHFFFAOYSA-N |
Kanonische SMILES |
CCO[Si](CCCNC(=O)C(CC(C)C)NC(=O)C)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[3,4,6-Tris(acetyloxy)-5-hydroxyoxan-2-yl]methyl acetate](/img/structure/B12321420.png)

![1,1'-Bis{(R)-{(RP)-2-[(S)-1-(dimethylamino)ethyl]ferrocenyl}phenylphosphino}ferrocene](/img/structure/B12321457.png)





